molecular formula C36H72NO8P B159035 1-Hexadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine CAS No. 82765-47-7

1-Hexadecanoyl-2-dodecanoyl-sn-glycero-3-phosphocholine

Cat. No.: B159035
CAS No.: 82765-47-7
M. Wt: 677.9 g/mol
InChI Key: OVRJLLUJKRFEBG-UUWRZZSWSA-N
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Description

1-Palmitoyl-2-Lauroyl-sn-glycero-3-PC is a phospholipid with specific acyl substituents at the sn-1 and sn-2 positions. Specifically:

  • The sn-1 position contains a palmitoyl (16:0) acyl chain.
  • The sn-2 position contains a lauryl (12:0) acyl chain.

This compound plays a crucial role in studying chain-chain contact interactions that contribute to the structural stability of lipid membrane bilayers .

Preparation Methods

Synthetic Routes:: 1,2-PLPC can be synthesized through chemical reactions involving glycerol, fatty acids, and choline. The specific synthetic routes may vary, but generally, they involve esterification of glycerol with the respective fatty acids followed by phosphorylation to form the phosphatidylcholine head group.

Industrial Production:: Industrial production methods often involve enzymatic or chemical synthesis. These processes are optimized for yield, purity, and scalability.

Chemical Reactions Analysis

1,2-PLPC can undergo various reactions:

    Oxidation: It may undergo oxidative reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the acyl chains.

    Substitution: Substitution reactions can occur at the phosphocholine head group. Common reagents and conditions depend on the specific reaction type and desired modifications.

Major products:

  • Oxidized derivatives with altered acyl chains.
  • Structurally modified phospholipids.

Scientific Research Applications

1,2-PLPC finds applications in:

    Biological Membranes: Studying lipid bilayer stability and interactions.

    Drug Delivery: Incorporation into liposomes for targeted drug delivery.

    Cell Signaling: Modulating cell membrane properties.

    Pulmonary Surfactant: Associated with the alveolar membrane.

Comparison with Similar Compounds

1,2-PLPC stands out due to its mixed-chain structure. Similar compounds include:

Properties

IUPAC Name

[(2R)-2-dodecanoyloxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-17-18-19-21-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-20-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRJLLUJKRFEBG-UUWRZZSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H72NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901104800
Record name (7R)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxododecyl)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium inner salt 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901104800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

677.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82765-47-7
Record name (7R)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxododecyl)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium inner salt 4-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82765-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7R)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxododecyl)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium inner salt 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901104800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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